![molecular formula C15H24 B1244429 Hirsutene CAS No. 59372-72-4](/img/structure/B1244429.png)
Hirsutene
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Overview
Description
Hirsutene is a natural product found in Stereum hirsutum with data available.
Scientific Research Applications
Synthesis Techniques :
- Singh et al. (2004) developed a total synthesis of hirsutene from salicyl alcohol, highlighting a method involving photochemical and radical-induced steps (Singh, Vedantham, & Sahu, 2004).
- Fan et al. (2009) reported an expeditious and high-yield formal synthesis of hirsutene using Rh(I)-catalyzed cycloaddition, demonstrating an efficient way to construct hirsutene's bicyclic framework (Fan, Tang, Zhuo, Tu, & Yu, 2009).
Biosynthetic Pathways :
- Flynn and Schmidt-Dannert (2018) discovered a sesquiterpene synthase–3-hydroxy-3-methylglutaryl coenzyme A synthase fusion protein responsible for hirsutene biosynthesis in Stereum hirsutum. This finding provides insights into the biosynthetic pathways of sesquiterpenoids in fungi (Flynn & Schmidt-Dannert, 2018).
Chemical Modification and Derivatives :
- Helaly et al. (2016) identified lentinulactam, a novel hirsutane-type sesquiterpene with an unprecedented modification of the hirsutene scaffold, indicating the potential for diverse chemical modifications of hirsutene (Helaly, Richter, Thongbai, Hyde, & Stadler, 2016).
Potential Pharmacological Applications :
- The study of hirsutene's tissue distribution in mice by Zhou et al. (2020) using ultrahigh-performance liquid chromatography-mass spectrometry suggests its potential for pharmacological applications, although specific uses were not detailed in the study (Zhou, Ma, & Chen, 2020).
properties
CAS RN |
59372-72-4 |
---|---|
Product Name |
Hirsutene |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(3aR,3bR,6aS,7aR)-3a,5,5-trimethyl-3-methylidene-1,2,3b,4,6,6a,7,7a-octahydrocyclopenta[a]pentalene |
InChI |
InChI=1S/C15H24/c1-10-5-6-12-7-11-8-14(2,3)9-13(11)15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |
InChI Key |
XEORYLRYWDQOAT-KYEXWDHISA-N |
Isomeric SMILES |
C[C@]12[C@H](CCC1=C)C[C@@H]3[C@H]2CC(C3)(C)C |
SMILES |
CC1(CC2CC3CCC(=C)C3(C2C1)C)C |
Canonical SMILES |
CC1(CC2CC3CCC(=C)C3(C2C1)C)C |
synonyms |
hirsutene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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